
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid: is an organic compound with a unique stereochemistry It is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of a hexenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the use of stereoselective catalytic hydrogenation of suitable precursors. The reaction conditions typically include the use of a chiral catalyst to ensure the desired stereochemistry is obtained. The reaction is carried out under controlled temperature and pressure to optimize yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize efficiency and minimize waste. Flow microreactor systems have been employed to enhance the sustainability and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hexanoic acid derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
- rel-(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- rel-(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Uniqueness: rel-(3S,4R)-3,4-Dimethylhex-5-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in the hexenoic acid chain. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(3S,4R)-3,4-dimethylhex-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7+/m1/s1 |
Clave InChI |
HSWOCYGJDGZZIZ-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H](CC(=O)O)[C@H](C)C=C |
SMILES canónico |
CC(CC(=O)O)C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


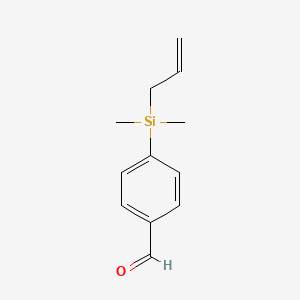
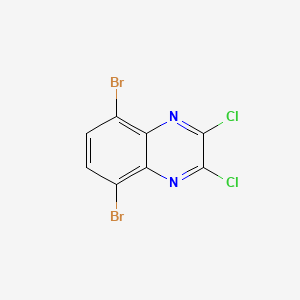
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
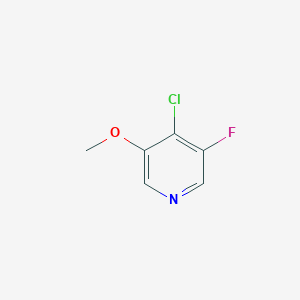

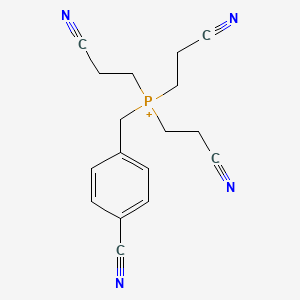

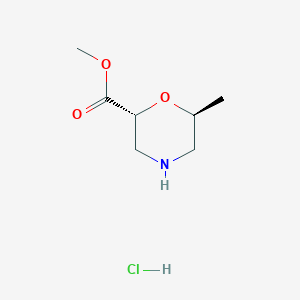
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)
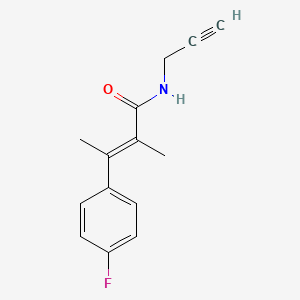
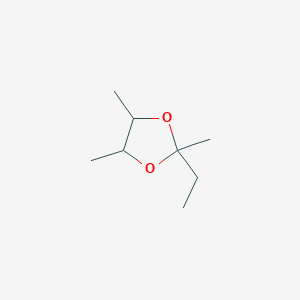

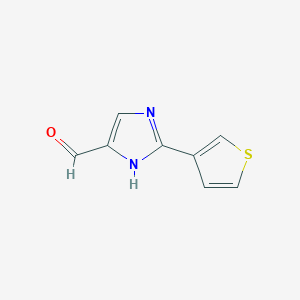
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
